molecular formula C20H15ClN2O5S B3136718 5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid CAS No. 423728-81-8

5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid

Cat. No.: B3136718
CAS No.: 423728-81-8
M. Wt: 430.9 g/mol
InChI Key: HRGCDNZDSSCRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoylamino group, a sulfonyl group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzoylamino Intermediate: This step involves the reaction of 4-aminobenzoyl chloride with aniline to form 4-(benzoylamino)aniline.

    Sulfonylation: The intermediate 4-(benzoylamino)aniline is then reacted with chlorosulfonic acid to introduce the sulfonyl group, resulting in 4-(benzoylamino)phenylsulfonyl chloride.

    Coupling with 2-Chlorobenzoic Acid: Finally, the sulfonyl chloride intermediate is coupled with 2-chlorobenzoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions

Properties

IUPAC Name

5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c21-18-11-10-16(12-17(18)20(25)26)29(27,28)23-15-8-6-14(7-9-15)22-19(24)13-4-2-1-3-5-13/h1-12,23H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGCDNZDSSCRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.